1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene
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Overview
Description
((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone): is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzene-1,3,5-triyltris(oxy)benzene: This intermediate is synthesized by reacting benzene-1,3,5-triol with benzene-4,1-diyl chloride under basic conditions.
Attachment of 4-Fluorophenyl Groups: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone): has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone) depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-chlorophenyl)methanone)
- ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-bromophenyl)methanone)
Uniqueness
- The presence of fluorine atoms in ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone) imparts unique electronic properties, making it distinct from its chloro- and bromo- counterparts.
- Fluorine atoms can enhance the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C45H27F3O6 |
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Molecular Weight |
720.7 g/mol |
IUPAC Name |
[4-[3,5-bis[4-(4-fluorobenzoyl)phenoxy]phenoxy]phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C45H27F3O6/c46-34-13-1-28(2-14-34)43(49)31-7-19-37(20-8-31)52-40-25-41(53-38-21-9-32(10-22-38)44(50)29-3-15-35(47)16-4-29)27-42(26-40)54-39-23-11-33(12-24-39)45(51)30-5-17-36(48)18-6-30/h1-27H |
InChI Key |
STTMRXSVMOYFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC3=CC(=CC(=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F)OC6=CC=C(C=C6)C(=O)C7=CC=C(C=C7)F |
Origin of Product |
United States |
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